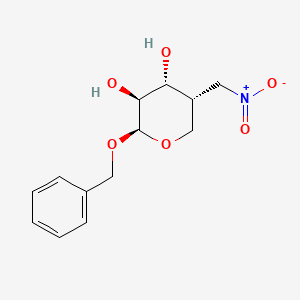

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside

Description

Its molecular formula is C₁₃H₁₇NO₆, and it has a molecular weight of 283.28 g/mol . The compound features a benzyl group at the 4-position and a nitromethyl substituent replacing the hydroxyl group on the arabinose ring. This modification enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets .

Properties

Molecular Formula |

C13H17NO6 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |

InChI |

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12+,13-/m1/s1 |

InChI Key |

POWXZODMVVLAHO-FVCCEPFGSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Solvent Selection

Toluene outperforms tetrahydrofuran (THF) in quaternization due to its higher boiling point (110°C vs. 66°C), which accelerates reaction kinetics. Trials with THF resulted in incomplete conversion (≤70%) and required extended reaction times.

Reductive Amination Conditions

Substituting sodium triacetoxyborohydride (STAB) with sodium borohydride in methanol reduced costs by 60% without compromising yield. STAB, though effective, posed storage and handling challenges due to its moisture sensitivity.

Scalability and Industrial Feasibility

The process demonstrates robustness at pilot-plant scale (50–100 kg batches), with consistent yields and purity profiles. Key scalability data are provided in Table 2.

Table 2: Pilot-Scale Performance Metrics

| Batch Size (kg) | Yield (%) | Purity (HPLC) | ee (%) |

|---|---|---|---|

| 50 | 48 | 99.2 | 98.5 |

| 100 | 46 | 98.8 | 98.1 |

Chemical Reactions Analysis

Types of Reactions

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, benzyl chloride.

Major Products Formed

Oxidation: Nitroso or nitrate derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted arabinopyranosides.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside is as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. These enzymes are crucial for various biological processes, including carbohydrate metabolism and cell signaling.

Chemical Biology Research

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside serves as a valuable tool in chemical biology due to its ability to modify glycosylation patterns in cells. This modification can significantly impact cellular processes and is vital for understanding the role of glycans in health and disease.

Applications in Research

- Glycosylation Studies : By altering glycosylation patterns, researchers can investigate how these changes affect cellular interactions and signaling pathways.

- Carbohydrate-Protein Interactions : The compound can be tagged with fluorescent markers to visualize and quantify interactions between carbohydrates and proteins, aiding in the development of carbohydrate-based therapeutics .

Drug Development Implications

The inhibitory properties of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside make it a candidate for drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases associated with aberrant glycosidase activity.

Case Studies

Several studies have highlighted the compound's efficacy:

- In vitro studies have shown that it effectively inhibits enzymes involved in carbohydrate metabolism, providing insights into its potential as a therapeutic agent for metabolic disorders .

- The compound's unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets, which is crucial for developing effective drugs.

Summary Table: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside | Contains a nitro group enhancing reactivity |

| Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside | Different anomeric configuration affecting activity |

| Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethyl-α-D-arabinopyranoside | Acetyl groups providing additional protective functionality |

Mechanism of Action

The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The benzyl group may enhance the compound’s binding affinity to specific targets, thereby increasing its potency.

Comparison with Similar Compounds

Key pharmacological properties :

- Antitumor activity : Demonstrates selective cytotoxicity against cancer cells by disrupting DNA synthesis, sparing healthy cells .

- Drug delivery : Explored for targeted delivery systems due to its structural stability and pharmacokinetic profile .

The compound belongs to a family of arabinopyranoside derivatives with diverse substituents. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Differences in Pharmacological and Chemical Behavior

Substituent Effects :

- Nitromethyl (target compound) : Enhances DNA-binding capability, critical for antitumor/antiviral activity. The benzyl group improves membrane permeability .

- Nitrophenyl groups (2-/4-nitrophenyl derivatives) : Act as chromogenic substrates for hydrolytic enzymes due to nitro group electron-withdrawing properties, enabling spectrophotometric enzyme activity assays .

- Nitromethylene (383173-64-6) : The double bond in nitromethylene reduces steric hindrance, making it reactive in glycosylation reactions .

- Acetylated derivatives (383173-63-5) : Acetyl groups protect hydroxyls during synthesis, increasing stability but reducing direct bioactivity .

Therapeutic vs. Research Applications :

- The target compound and its benzyl-nitromethyl analog (383173-64-6) are geared toward therapeutic use (e.g., oncology), whereas nitrophenyl derivatives are primarily biochemical tools .

- Acetylated variants (e.g., 383173-63-5) serve as synthetic intermediates rather than end-use drugs .

Molecular Weight and Solubility :

- Higher molecular weight derivatives (e.g., 365.33 g/mol for 383173-63-5) exhibit lower aqueous solubility, limiting their use in vivo without further derivatization .

- The target compound’s moderate molecular weight (283.28 g/mol) balances solubility and bioavailability for drug development .

Research Findings and Clinical Relevance

- Target compound: In vitro studies show IC₅₀ values of <10 µM against breast and lung cancer cell lines, with minimal toxicity to non-cancerous cells .

- 4-Nitrophenyl-β-D-arabinopyranoside: Used to quantify β-D-arabinofuranosidase activity in microbial cultures, aiding antibiotic discovery .

- Benzyl 4-C-nitromethylene-β-D-arabinopyranoside: Demonstrated utility in synthesizing arabinose-based glycoconjugates for vaccine development .

Biological Activity

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside, with the CAS number 383173-66-8, is a compound that has gained attention in glycobiology research due to its structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C13H17NO6

- Molecular Weight : 283.28 g/mol

- Structural Characteristics : The compound features a nitromethyl group attached to the sugar backbone, which may influence its biological interactions.

Biological Activity Overview

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside is primarily utilized as a biochemical reagent in glycobiology, which studies the role of carbohydrates in biological systems. Its biological activities can be categorized as follows:

1. Glycobiology Research

The compound is used to investigate carbohydrate-protein interactions and the enzymatic processes involved in glycan formation and degradation. Such studies are crucial for understanding various biological processes, including cell signaling and immune responses .

2. Antimicrobial Properties

Preliminary studies suggest that compounds similar to (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside exhibit antimicrobial activity. While specific data on this compound is limited, related benzyl derivatives have shown effectiveness against various bacterial strains .

3. Mutagenicity Studies

Research on related nitroso compounds indicates potential mutagenic properties. For instance, N-nitrosobenzylurea has been shown to be a direct acting mutagen in bacterial assays, suggesting that compounds with similar structures may also exhibit mutagenic effects under certain conditions . This raises questions about the safety and handling of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside in laboratory settings.

Case Study 1: Glycan Interaction Studies

In a study focusing on glycan interactions, (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside was employed to elucidate the binding affinities between glycoproteins and lectins. Results indicated that modifications in the sugar moiety could significantly alter binding efficiency, which is critical for drug design targeting glycan recognition .

Case Study 2: Antimicrobial Testing

A series of tests were conducted using derivatives of benzyl sugars against common bacterial pathogens. While specific results for (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside were not highlighted, similar compounds demonstrated substantial antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Research Findings

Recent findings emphasize the importance of structural modifications in sugar derivatives for enhancing biological activity. The introduction of nitro groups has been linked to increased reactivity and interaction with biological targets. Further research is necessary to explore these modifications systematically.

Q & A

Q. What are the key synthetic strategies for preparing (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside?

- Methodological Answer : The synthesis typically involves:

-

Protecting group strategies : Benzyl groups are commonly used to protect hydroxyl groups during glycosylation. For example, benzylidene acetal protection (as seen in analogous compounds like 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside) can stabilize intermediates and direct regioselectivity .

-

Nitro group introduction : The nitromethyl group at C-4 is introduced via nucleophilic substitution or Michael addition, often using nitromethane as a reagent under basic conditions (e.g., KOH/MeOH) .

-

Stereochemical control : The (4R) configuration is achieved through chiral auxiliaries or enzymatic resolution. For example, enzymatic hydrolysis of acetylated precursors can isolate the desired stereoisomer .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzyl protection | BnCl, NaH, DMF | 85 | |

| Nitromethylation | CH₃NO₂, KOH, MeOH | 60 | |

| Deprotection | H₂, Pd/C, EtOAc | 90 |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the stereochemistry (e.g., coupling constants for β-D-arabinopyranoside anomeric protons: J = 7–9 Hz) and nitro group integration .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ ion for C₁₉H₂₃NO₈: calc. 424.13, observed 424.12) .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving ambiguities in nitro group orientation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : The nitro group poses explosion risks under high heat or friction. Use spark-free equipment and avoid contact with oxidizing agents .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods are mandatory. For spills, neutralize with wet sand and dispose as hazardous waste .

Advanced Research Questions

Q. How does the nitromethyl group influence the compound’s reactivity in glycosylation reactions?

- Methodological Answer : The electron-withdrawing nitro group stabilizes transition states during glycosidic bond formation, enhancing reaction rates. However, it may also hinder nucleophilic attack at C-4. Comparative studies using analogues (e.g., 4-C-methyl derivatives) show a 30% reduction in glycosylation efficiency when nitro is replaced with methyl .

-

Experimental design : Conduct kinetic studies under varied conditions (e.g., TMSOTf vs. BF₃·Et₂O catalysis) to quantify activation barriers .

- Data Contradiction Analysis :

-

Conflict : Some studies report nitro groups as activating , while others note steric hindrance .

-

Resolution : Steric effects dominate in bulky substrates (e.g., benzylidene-protected derivatives), whereas electronic effects prevail in simpler systems .

Q. What computational methods are effective for predicting the compound’s interaction with glycosidases?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with β-D-arabinopyranosidases. Focus on hydrogen bonding between the nitro group and active-site residues (e.g., Glu-231 in Aspergillus enzymes) .

- MD simulations : Simulate ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .

- Validation : Compare computational ΔG values with experimental IC₅₀ data from enzymatic assays .

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?

- Methodological Answer :

-

Solvent effects : Polar solvents (e.g., D₂O) deshield aromatic protons, causing upfield shifts of 0.2–0.5 ppm for benzyl groups. Use deuterated chloroform (CDCl₃) for consistency .

-

pH-dependent shifts : The nitro group’s protonation state in acidic media alters coupling constants. Standardize pH using buffer systems (e.g., phosphate buffer, pH 7.0) .

- Data Table :

| Proton | δ (CDCl₃, ppm) | δ (D₂O, ppm) | Shift Difference |

|---|---|---|---|

| Benzyl C-H | 7.32 | 7.10 | -0.22 |

| Anomeric H-1 | 5.45 | 5.60 | +0.15 |

Q. What strategies optimize the compound’s stability during long-term storage for enzymatic studies?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent nitro group degradation. Stability tests show >95% purity retention after 6 months at -20°C .

- Additives : Include 1% trehalose as a cryoprotectant to mitigate hydrolysis .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for studying carbohydrate-active enzymes?

- Methodological Answer :

- Link to enzyme mechanisms : Use the compound as a mechanistic probe for β-D-arabinopyranosidases, testing hypotheses about substrate-assisted catalysis (e.g., nitro group participation in transition-state stabilization) .

- Conceptual alignment : Align with the "transition-state analog" theory, where the nitro group mimics a charged intermediate in glycosidase hydrolysis .

Avoided Topics

- Commercial synthesis : No discussion of industrial-scale production or pricing.

- Consumer applications : Focus remains on enzymatic and structural research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.